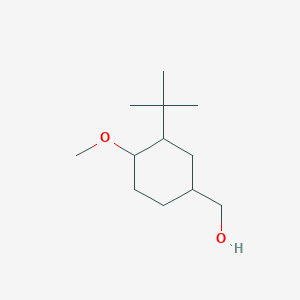
(3-Tert-butyl-4-methoxycyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tert-butyl-4-methoxycyclohexyl)methanol is an organic compound with the molecular formula C12H24O2. It is known for its use as an odoriferous substance . The compound features a cyclohexane ring substituted with a tert-butyl group, a methoxy group, and a hydroxymethyl group.
Preparation Methods
The synthesis of (3-Tert-butyl-4-methoxycyclohexyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-tert-butyl-4-methoxycyclohexanone with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol . Industrial production methods may involve similar reduction reactions but on a larger scale, utilizing flow microreactor systems for efficiency .
Chemical Reactions Analysis
(3-Tert-butyl-4-methoxycyclohexyl)methanol undergoes several types of chemical reactions:
Scientific Research Applications
(3-Tert-butyl-4-methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its odoriferous properties.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4-methoxycyclohexyl)methanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, its methoxy and tert-butyl groups contribute to its hydrophobic interactions, affecting its overall activity .
Comparison with Similar Compounds
(3-Tert-butyl-4-methoxycyclohexyl)methanol can be compared with other similar compounds such as:
4-tert-Butylcyclohexanone: This compound lacks the methoxy and hydroxymethyl groups, making it less versatile in chemical reactions.
4-tert-Butylcatechol: This compound has a catechol structure, which gives it different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(3-tert-butyl-4-methoxycyclohexyl)methanol |
InChI |
InChI=1S/C12H24O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
PVCBBUOUYOKAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(CCC1OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















